2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate
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Overview
Description
2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[74003,7]tridecan-8-yl] sulfate is a complex organic compound with a unique structure It is characterized by its tricyclic framework and multiple oxygen atoms, making it a subject of interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate involves several steps:
Formation of the Tricyclic Core: The tricyclic core is synthesized through a series of cyclization reactions. Starting materials typically include diols and epoxides, which undergo cyclization under acidic or basic conditions.
Introduction of the Sulfate Group: The sulfate group is introduced through a sulfation reaction. This involves reacting the tricyclic core with sulfur trioxide or chlorosulfonic acid in the presence of a suitable base.
Attachment of the 2-methylpropyl Group: The final step involves the alkylation of the sulfate intermediate with 2-methylpropyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Key considerations include the control of reaction temperature, pressure, and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the sulfate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Hydroxide ions, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes and enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and surfactants, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] phosphate: Similar structure but with a phosphate group instead of a sulfate group.
2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] nitrate: Similar structure but with a nitrate group instead of a sulfate group.
Uniqueness
The uniqueness of 2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate lies in its specific combination of a tricyclic core with a sulfate group and a 2-methylpropyl substituent. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H26O9S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate |
InChI |
InChI=1S/C15H26O9S/c1-8(2)6-19-25(16,17)24-12-11-10(7-18-9(3)20-11)21-14-13(12)22-15(4,5)23-14/h8-14H,6-7H2,1-5H3/t9-,10?,11?,12-,13+,14+/m0/s1 |
InChI Key |
IRCGHTYDNVLLTD-PALRGXBNSA-N |
Isomeric SMILES |
C[C@H]1OCC2C(O1)[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)OS(=O)(=O)OCC(C)C |
Canonical SMILES |
CC1OCC2C(O1)C(C3C(O2)OC(O3)(C)C)OS(=O)(=O)OCC(C)C |
Origin of Product |
United States |
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